molecular formula C21H18N6O4 B2868356 2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-nitrophenyl)acetamide CAS No. 852451-55-9

2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-nitrophenyl)acetamide

Cat. No. B2868356
CAS RN: 852451-55-9
M. Wt: 418.413
InChI Key: OEESFNQWUQPKRZ-UHFFFAOYSA-N
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Description

2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-nitrophenyl)acetamide is a useful research compound. Its molecular formula is C21H18N6O4 and its molecular weight is 418.413. The purity is usually 95%.
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Scientific Research Applications

2−(1−(3,4−dimethylphenyl)−4−oxo−1H−pyrazolo[3,4−d]pyrimidin−5(4H)−yl)−N−(4−nitrophenyl)acetamide2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-nitrophenyl)acetamide2−(1−(3,4−dimethylphenyl)−4−oxo−1H−pyrazolo[3,4−d]pyrimidin−5(4H)−yl)−N−(4−nitrophenyl)acetamide

, also known as

2−[1−(3,4−dimethylphenyl)−4−oxo−1H,4H,5H−pyrazolo[3,4−d]pyrimidin−5−yl]−N−(4−nitrophenyl)acetamide2-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-nitrophenyl)acetamide2−[1−(3,4−dimethylphenyl)−4−oxo−1H,4H,5H−pyrazolo[3,4−d]pyrimidin−5−yl]−N−(4−nitrophenyl)acetamide

, has several potential applications in scientific research. Here’s a comprehensive analysis focusing on six unique applications:

Anticancer Activity

Compounds with the pyrazolo[3,4-d]pyrimidin-4-one structure have been investigated for their anticancer properties . Research suggests that derivatives of this compound can be synthesized to target various cancer cell lines, showing promise as potential therapeutic agents .

ENPP1 Inhibition

Derivatives of pyrazolo[3,4-d]pyrimidin-2(1H)-one have been found to possess inhibitory activities on ENPP1 (Ectonucleotide Pyrophosphatase/Phosphodiesterase 1) . This enzyme negatively regulates the anti-cancer STING pathway, and its inhibition could be beneficial in cancer immunotherapy .

Chalcogenation Reactions

The compound’s structure is conducive to chalcogenation reactions , particularly sulfenylation and selenylation. These reactions are important for synthesizing compounds with potential biological activities and can be carried out under metal-free conditions, highlighting broad functional group tolerance .

Antiviral and Antimicrobial Properties

Pyrazolo[3,4-d]pyrimidine derivatives have been reported to encompass pharmacological potential as antiviral and antimicrobial agents . This makes them valuable for the development of new treatments against infectious diseases .

CNS and Parkinson’s Disease

Some studies have indicated that pyrazolo[3,4-d]pyrimidine derivatives may have therapeutic effects on the central nervous system (CNS), including potential applications in treating Parkinson’s disease .

Synthesis of Bioactive Compounds

The compound’s framework is suitable for the synthesis of bioactive compounds, particularly through Michael addition reactions . These reactions are crucial for creating molecules that can interact with biological targets, leading to the development of new drugs .

Each of these applications demonstrates the versatility and potential of

in scientific research, particularly in the field of medicinal chemistry. The compound’s ability to be modified and its interaction with various biological pathways make it a valuable subject for further study and development.

properties

IUPAC Name

2-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N6O4/c1-13-3-6-17(9-14(13)2)26-20-18(10-23-26)21(29)25(12-22-20)11-19(28)24-15-4-7-16(8-5-15)27(30)31/h3-10,12H,11H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEESFNQWUQPKRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=CC=C(C=C4)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-nitrophenyl)acetamide

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